
4,4-Diphenyl-1,3-oxathiolan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diphenyl-1,3-oxathiolan-5-one, also known as dithiolane ketone or DTOK, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a five-membered ring with an oxygen and sulfur atom. DTOK has been studied for its unique chemical properties and its potential to interact with biological systems.
作用机制
The mechanism of action of DTOK is not fully understood, but it is believed to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. DTOK has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells, suggesting that it may have potential as a cancer therapy.
Biochemical and Physiological Effects
DTOK has been shown to have a range of biochemical and physiological effects, including antibacterial and antifungal activity, inhibition of cancer cell growth, and potential neuroprotective effects. DTOK has also been shown to have antioxidant properties, making it a potential candidate for the development of new antioxidant therapies.
实验室实验的优点和局限性
DTOK has several advantages for use in lab experiments, including its relatively simple synthesis and its potential applications in medicinal chemistry and cancer research. However, there are also limitations to the use of DTOK in lab experiments, including its potential toxicity and the need for careful control of reaction conditions to ensure the purity and yield of the final product.
未来方向
There are several future directions for research on DTOK, including the development of new synthetic methods for the production of this compound, the study of its potential applications in the treatment of bacterial and fungal infections, and the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of DTOK and its potential interactions with biological systems.
Conclusion
In conclusion, 4,4-Diphenyl-1,3-oxathiolan-5-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique chemical properties and its potential to interact with biological systems, particularly in the fields of medicinal chemistry and cancer research. While there are limitations to the use of DTOK in lab experiments, there are also several future directions for research on this compound that could lead to the development of new therapies and treatments.
合成方法
DTOK can be synthesized through a multistep process that involves the reaction of 4-bromobenzophenone with sodium sulfide to form 4-benzoylthiophenol. This compound is then reacted with chloroacetyl chloride to form the intermediate product, which is then cyclized to form DTOK. The synthesis of DTOK is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
科学研究应用
DTOK has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. DTOK has also been studied for its potential to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
CAS 编号 |
19962-73-3 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC 名称 |
4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C15H12O2S/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI 键 |
DOYPTVFKKIJVOU-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
同义词 |
4,4-Diphenyl-1,3-oxathiolan-5-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




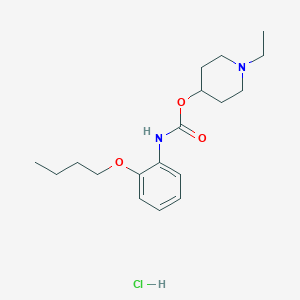


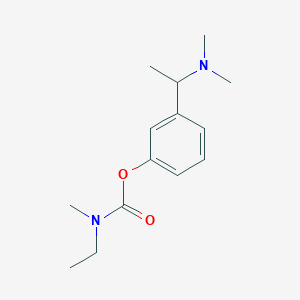
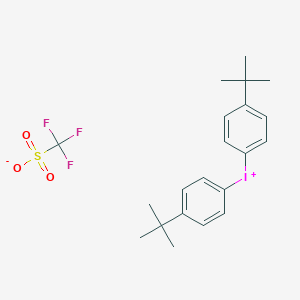
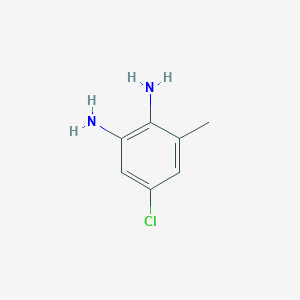
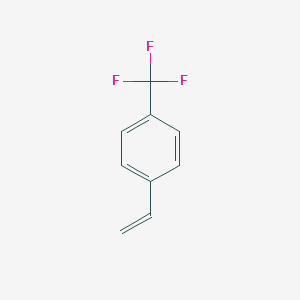
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
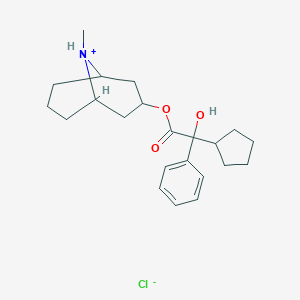

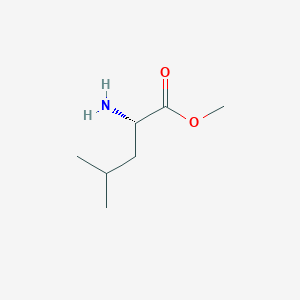
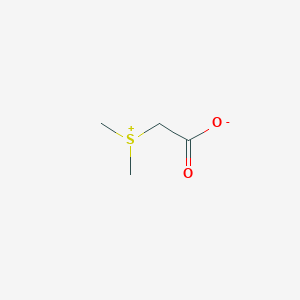
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)